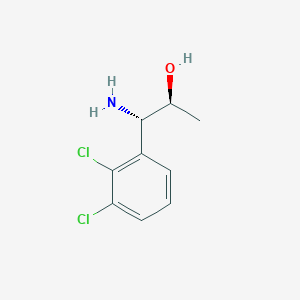

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

Descripción

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group and a 2,3-dichlorophenyl ring. The compound’s synthesis typically involves stereoselective methods to ensure the (1S,2S) configuration, which is critical for its bioactivity .

Propiedades

Fórmula molecular |

C9H11Cl2NO |

|---|---|

Peso molecular |

220.09 g/mol |

Nombre IUPAC |

(1S,2S)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

Clave InChI |

YZYFAJNYBKFSES-SSDLBLMSSA-N |

SMILES isomérico |

C[C@@H]([C@H](C1=C(C(=CC=C1)Cl)Cl)N)O |

SMILES canónico |

CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amino alcohol. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the amine derivative.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or other cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(1S,2S)-1-Amino-1-(2-Chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4)

- Structural Differences : Replaces one chlorine atom at the 3-position with fluorine (2-chloro-6-fluorophenyl vs. 2,3-dichlorophenyl).

- Physicochemical Properties: Molecular Formula: C₉H₁₁ClFNO (vs. C₉H₁₀Cl₂NO for the target compound). Lipophilicity: Fluorine’s lower atomic radius and higher electronegativity reduce steric bulk and may decrease logP compared to dichloro substitution.

- Bioactivity : Fluorine’s electron-withdrawing effects could alter binding affinity to targets such as fungal cytochrome bc1 complexes, as seen in related fungicides .

[(1S,2S)-2-(2,4-Dimethylphenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-Hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate

- Structural Differences: Features a dimethylphenyl group and a pyridine-carbonyl-amino propanoate ester, contrasting with the dichlorophenyl and amino alcohol groups of the target compound.

- Functional Implications : The ester linkage and bulky substituents enhance membrane permeability but may reduce water solubility. This compound is a fungicide targeting complex III in fungal respiration, suggesting the dichlorophenyl variant could share similar mechanisms but with altered potency due to electronic and steric effects .

Backbone and Functional Group Variants

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride

- Structural Differences: Propanoic acid backbone (vs. propan-2-ol) and 3,4-dichlorophenyl substitution.

- Physicochemical Properties :

- Ionization : The carboxylic acid group ionizes at physiological pH, increasing solubility but reducing blood-brain barrier penetration compared to the alcohol group.

- Molecular Weight : 270.54 g/mol (vs. ~222.10 g/mol for the target compound).

- Bioactivity : The 3,4-dichloro configuration may shift binding preferences compared to 2,3-dichloro, as positional isomerism affects steric and electronic interactions with targets .

Coordination Chemistry Analogues

1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol

- Structural Differences: Propan-2-ol core modified with bis-picolylamino groups, enabling metal coordination (e.g., Cu²⁺ in ).

- Functional Implications: The target compound’s amino alcohol group could similarly coordinate metals, but its dichlorophenyl ring may limit chelation efficiency compared to picolyl donors.

Key Comparative Data

| Property | Target Compound | 2-Chloro-6-Fluoro Analogue | Dimethylphenyl Fungicide | 3,4-Dichlorophenyl Propanoic Acid |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₀Cl₂NO | C₉H₁₁ClFNO | C₂₄H₃₀N₂O₅ | C₉H₁₀Cl₃NO₂ |

| Molecular Weight (g/mol) | ~222.10 | 215.65 | 426.51 | 270.54 |

| Halogen Substitution | 2,3-Dichloro | 2-Chloro-6-fluoro | 2,4-Dimethyl | 3,4-Dichloro |

| Functional Groups | Amino alcohol | Amino alcohol | Pyridine-carbonyl-amino ester | Carboxylic acid |

| logP (Estimated) | ~2.5 | ~2.0 | ~3.8 | ~1.5 |

| Bioactivity | Potential antifungal | Antifungal (inference) | Fungicide (Complex III inhibitor) | Unclear (research compound) |

Research Findings and Implications

- Stereochemistry : The (1S,2S) configuration is critical for bioactivity, as enantiomeric forms often exhibit reduced efficacy or off-target effects .

- Halogen Effects: 2,3-Dichloro substitution enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to mono-halogenated or fluorinated analogues .

- Safety Profile : Dichlorophenyl compounds may exhibit higher toxicity than their methyl-substituted counterparts, necessitating rigorous ecotoxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.